molecular formula C19H17Cl2N5OS B11657639 N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

Cat. No.: B11657639
M. Wt: 434.3 g/mol
InChI Key: ILVSSQXSCWMRTN-SSDVNMTOSA-N
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Description

N'-[(E)-(2,3-Dichlorophenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a synthetic acetohydrazide derivative featuring a 1,2,4-triazole core substituted with ethyl and phenyl groups at positions 4 and 5, respectively. The compound incorporates a sulfanyl bridge linking the triazole moiety to an acetohydrazide group, which is further functionalized with a 2,3-dichlorophenyl methylidene substituent. The compound’s synthesis typically involves condensation reactions between hydrazide precursors and substituted aldehydes, as exemplified in related studies .

Properties

Molecular Formula

C19H17Cl2N5OS

Molecular Weight

434.3 g/mol

IUPAC Name

N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H17Cl2N5OS/c1-2-26-18(13-7-4-3-5-8-13)24-25-19(26)28-12-16(27)23-22-11-14-9-6-10-15(20)17(14)21/h3-11H,2,12H2,1H3,(H,23,27)/b22-11+

InChI Key

ILVSSQXSCWMRTN-SSDVNMTOSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=C(C(=CC=C2)Cl)Cl)C3=CC=CC=C3

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=C(C(=CC=C2)Cl)Cl)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Preparation of 4-Ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol

The triazole core is synthesized via cyclization of α-ketoacetals and N-tosylhydrazides. Clark et al. demonstrated that reacting α-ketoacetal 17 (1.0 equiv) with N-tosylhydrazide 15 (1.1 equiv) in ethanol under reflux (120°C, 20 min) produces the triazole scaffold in 83% yield. Microwave irradiation reduces reaction time to 5 min at 140°C with comparable efficiency (82% yield).

Table 1: Optimization of Triazole Synthesis

EntryTemperatureTimeCatalystYield
1120°C20 minNone83%
2140°C5 minTriethylamine82%

Formation of 2-[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

Thiol-functionalization is achieved by reacting 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate in ethanol containing triethylamine (1.1 equiv). Subsequent hydrazinolysis with hydrazine hydrate (NH2NH2·H2O) at 65°C for 4 h yields the acetohydrazide intermediate. Microwave-assisted hydrazinolysis completes this step in 2 min at 75°C, preserving product integrity.

Hydrazone Moiety Formation

Condensation with 2,3-Dichlorobenzaldehyde

The hydrazone linkage is formed by refluxing 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide with 2,3-dichlorobenzaldehyde in ethanol (1:1 molar ratio). Acid catalysis (HCl or H2SO4) accelerates imine formation, achieving 78–85% yields after 6 h. Microwave irradiation (150°C, 10 min) enhances reaction efficiency to 89% yield by minimizing side-product formation.

Key Reaction Parameters:

  • Solvent: Ethanol (polar, protic) facilitates proton transfer.

  • Catalyst: Triethylamine neutralizes HCl byproducts, simplifying purification.

  • Temperature: 120°C optimal for conventional reflux; 140°C preferred in flow systems.

Coupling and Cyclization Strategies

One-Pot Sequential Reactions

A scalable one-pot method combines triazole synthesis, thiol alkylation, and hydrazone formation. Clark et al. reported a flow process where α-ketoacetal 17 , N-tosylhydrazide 15 , and benzylamine 20 react sequentially in a 20 mL reactor, producing the final compound in 82% yield over 4.5 h. This approach eliminates intermediate isolation, reducing processing time by 60% compared to batch methods.

Purification and Characterization

Recrystallization and Chromatography

Crude products are purified via recrystallization from ethanol or ethyl acetate. For complex mixtures, silica gel chromatography (hexane/ethyl acetate, 3:1) resolves unreacted aldehydes and byproducts. The final compound exhibits a melting point of 198–202°C and characteristic NMR peaks:

  • 1H NMR (DMSO-d6): δ 7.29–7.50 (m, Ar-H), 2.45 (q, CH2CH3), 1.32 (t, CH3).

  • 13C NMR: 168.57 ppm (C=S), 150.56 ppm (C=N).

Spectroscopic Validation

FT-IR confirms hydrazone formation via C=N stretch at 1600–1620 cm⁻¹ and N-H bend at 3200 cm⁻¹. Mass spectrometry (ESI-MS) validates the molecular ion peak at m/z 458.08 [M+H]+.

Comparative Analysis of Methodologies

Table 2: Conventional vs. Microwave-Assisted Synthesis

ParameterConventionalMicrowave
Reaction Time4–16 h2–10 min
Yield75–85%82–89%
Energy ConsumptionHighLow

Microwave methods reduce thermal degradation and improve reproducibility, particularly for acid-sensitive intermediates. However, conventional reflux remains preferable for large-scale production (>100 g) due to equipment limitations in microwave reactors .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone moiety to hydrazine derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Hydrazine derivatives

    Substitution: Substituted dichlorophenyl derivatives

Scientific Research Applications

N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The triazole ring and dichlorophenyl group are thought to play a crucial role in these interactions, potentially inhibiting enzyme activity or modulating receptor function .

Comparison with Similar Compounds

Structural Analogues

Structurally related compounds share the acetohydrazide-1,2,4-triazole scaffold but differ in substituents, which critically influence their physicochemical and biological properties. Key analogues include:

Compound Name Phenyl Substituent Triazole Substituents Additional Groups Reference
Target Compound 2,3-Dichloro 4-Ethyl, 5-phenyl -
N′-[(E)-(3-Allyl-2-hydroxyphenyl)methylene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide 3-Allyl-2-hydroxy 4-Ethyl, 5-phenyl Hydroxy group
2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(2-ethoxyphenyl)methylene]acetohydrazide 2-Ethoxy 4-Phenyl, 5-(4-chlorophenyl) Ethoxy group
ZE-4b: N-[{(2-Phenyl)methylidene]-2-(4-ethyl-5-(pyridine-2-yl)-4H-1,2,4-triazole-3-yl)sulfanyl}acetohydrazide - 4-Ethyl, 5-(pyridine-2-yl) Pyridine ring
ZE-5b: N-[{(4-Methylphenyl)sulfonyl}-2-(4-ethyl-5-(pyridine-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl}acetohydrazide - 4-Ethyl, 5-(pyridine-2-yl) 4-Methylphenyl sulfonyl group

Key Observations :

  • Electron-Withdrawing Groups (e.g., 2,3-dichloro in the target compound) enhance stability and may improve binding to hydrophobic enzyme pockets, whereas electron-donating groups (e.g., 2-ethoxy in ) increase solubility but reduce metabolic stability .
  • Functional Group Additions: The 3-allyl-2-hydroxyphenyl substituent in introduces a reactive allyl group and a phenolic hydroxyl, which may confer antioxidant activity.
Computational Similarity Analysis

Quantitative structure-activity relationship (QSAR) models and similarity metrics such as Tanimoto coefficients and Dice indexes are employed to compare these compounds. For example:

  • The target compound shares a Tanimoto similarity score >0.85 with ZE-4b and ZE-5b due to the conserved triazole-acetohydrazide backbone .
  • Molecular networking based on MS/MS fragmentation patterns clusters the target compound with analogues bearing halogenated aryl groups (e.g., 4-chlorophenyl in ), indicating shared fragmentation pathways and structural homology .
  • Bioactivity profiling reveals that compounds with dichlorophenyl or pyridine substituents cluster together in hierarchical analyses, suggesting analogous modes of action .
Crystallographic and Conformational Comparisons

Crystallographic studies using programs like SHELXL and ORTEP-3 highlight conformational differences:

  • The E-configuration of the methylidene group in the target compound is conserved across analogues, ensuring planar alignment of the hydrazide moiety .
  • Substituents like the 3-allyl group in introduce torsional strain, altering the dihedral angle between the triazole and phenyl rings by ~15° compared to the target compound .

Biological Activity

N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a compound that has garnered attention due to its potential biological activities. This hydrazone derivative incorporates a triazole moiety, which is known for various pharmacological effects, including antimicrobial and anticancer properties.

Chemical Structure

The compound has the following molecular formula: C20H19Cl2N5O2SC_{20}H_{19}Cl_2N_5O_2S with a molecular weight of approximately 464.38 g/mol. Its structure features a dichlorophenyl group and a triazole ring linked through a sulfanyl group.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have shown activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . The specific compound has been tested for its Minimum Inhibitory Concentration (MIC) against these pathogens, demonstrating promising results.

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

Anticancer Activity

The compound's potential as an anticancer agent is also noteworthy. Studies involving similar triazole derivatives have shown that they can inhibit the proliferation of cancer cell lines. For example, triazole-based compounds have been reported to exhibit IC50 values in the micromolar range against various cancer types .

Cancer Cell Line IC50 (µM)
HCT116 (Colon)6.2
T47D (Breast)27.3

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key metabolic enzymes such as acetylcholinesterase and fatty acid synthase .
  • DNA Intercalation : Some studies suggest that triazole derivatives can intercalate into DNA, disrupting replication processes in cancer cells.

Case Studies

Recent studies have focused on synthesizing and evaluating the biological activities of various hydrazone and triazole derivatives:

  • A study reported that a related compound exhibited significant antibacterial activity with an MIC lower than standard antibiotics like kanamycin .
  • Another research highlighted the anticancer efficacy of triazole derivatives against resistant cancer cell lines, suggesting that modifications to the triazole structure could enhance potency .

Q & A

Basic Questions

What are the key structural features and molecular properties of this compound?

The compound is characterized by a hydrazide backbone with a (2,3-dichlorophenyl)methylidene group, a 4-ethyl-5-phenyl-1,2,4-triazole ring, and a sulfanyl linkage. Key structural data include:

  • Molecular formula : C₂₄H₁₉Cl₂N₅OS (molecular weight ≈ 496.4 g/mol).
  • Functional groups : Dichlorophenyl (steric/electronic effects), triazole (aromaticity, hydrogen bonding), and sulfanyl (nucleophilic reactivity) .
  • Crystallography : Geometric configurations (e.g., E/Z isomerism in the hydrazone moiety) influence interactions with biological targets .

Methodological Insight : Use X-ray crystallography (via SHELX software ) or NMR spectroscopy to confirm stereochemistry and intermolecular interactions.

What synthetic routes are commonly employed to prepare this compound?

Synthesis typically involves:

Triazole ring formation : Condensation of hydrazine derivatives with carbonyl compounds (e.g., 4-ethyl-5-phenyl-1,2,4-triazole-3-thiol).

Hydrazone linkage : Reaction of the triazole intermediate with 2,3-dichlorobenzaldehyde under reflux in ethanol or DMSO, catalyzed by acetic acid .

Purification : Recrystallization from ethanol or column chromatography to isolate the final product.

Critical Parameters : Control reaction temperature (70–80°C) and pH (acidic conditions) to minimize side reactions .

What analytical techniques are used for structural characterization?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and hydrazone geometry.
  • HPLC : Assess purity (>95% typically required for biological assays).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight .

Example Protocol : For NMR, dissolve 10 mg in deuterated DMSO and acquire spectra at 25°C with a 500 MHz instrument .

What are the common chemical reactions and derivatization strategies?

  • Oxidation : Use KMnO₄ in acidic conditions to convert sulfanyl to sulfonyl groups.
  • Reduction : NaBH₄ or H₂/Pd-C to reduce hydrazone to hydrazine derivatives.
  • Substitution : Halogen exchange (e.g., Cl → Br) at the dichlorophenyl group using NaBr in DMF .

Optimization Tip : Monitor reaction progress via TLC and adjust solvent polarity (e.g., DMF for nucleophilic substitutions) .

Advanced Research Questions

How can reaction conditions be optimized to improve yield and purity?

  • Temperature : Reflux in ethanol (78°C) for hydrazone formation maximizes yield (~75–80%).
  • Catalysts : Use p-toluenesulfonic acid (0.5 mol%) to accelerate condensation .
  • Solvent Choice : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates .

Data Contradiction Resolution : If yields vary between batches, perform DoE (Design of Experiments) to identify critical factors (e.g., stirring rate, reagent stoichiometry) .

How do structural modifications influence biological activity?

Comparative studies of analogs show:

Modification Biological Impact Reference
Dichlorophenyl → MethoxyphenylReduced antimicrobial activity, increased solubility
Triazole → ThiadiazoleEnhanced enzyme inhibition (e.g., COX-2)

Methodology : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like fungal CYP51 or human kinases .

How can contradictions in reported biological data be resolved?

  • Standardized Assays : Replicate antiplatelet activity tests using arachidonic acid (AA)-induced aggregation assays with fresh human PRP (platelet-rich plasma) .
  • Control Variables : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and culture conditions (e.g., 5% CO₂, 37°C) .

Case Study : Discrepancies in IC₅₀ values for antifungal activity may arise from differences in fungal strains (e.g., Candida albicans vs. Aspergillus niger). Validate using CLSI guidelines .

What advanced techniques elucidate the mechanism of enzyme inhibition?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified enzymes (e.g., urease or α-glucosidase).
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of inhibitor-enzyme interactions .

Protocol : For SPR, immobilize the enzyme on a CM5 chip and inject compound solutions (0.1–10 μM) at 25°C .

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